The compound is classified as a dual antagonist of adenosine receptors, specifically targeting both A2A and A2B subtypes. Its development is rooted in the need to counteract the immunosuppressive effects of adenosine, which is often elevated in tumor microenvironments, thus facilitating tumor growth and evasion of immune surveillance .
The synthesis of A2AR/A2BR antagonist 1 involves several key steps that typically include:
The detailed synthetic route typically involves a series of reactions that are optimized for yield and efficiency, ensuring that the final product meets the desired specifications for biological testing .
The molecular structure of A2AR/A2BR antagonist 1 can be described as follows:
The molecular formula, molecular weight, and other relevant structural data can be derived from spectral analysis techniques used during characterization. For example, the compound's molecular weight is typically calculated based on its constituent atoms, which can be confirmed through mass spectrometry.
The chemical reactions involved in synthesizing A2AR/A2BR antagonist 1 are crucial for establishing its efficacy as a receptor antagonist:
The results from these studies provide insights into how modifications in the chemical structure can influence biological acti
Extracellular adenosine accumulation within the tumor microenvironment (TME) is a critical immunosuppressive mechanism exploited by cancers to evade immune surveillance. Under hypoxic conditions, common in solid tumors, the hypoxia-inducible factor-1α (HIF-1α) upregulates ectonucleotidases CD39 and CD73 on tumor cells, stromal cells, and regulatory T cells (Tregs) [2] [7]. These enzymes catalyze the phosphohydrolysis of extracellular ATP to adenosine via the sequential reactions:
The resulting adenosine concentrations in tumors (1–20 μM) far exceed those in healthy tissues (<1 μM), creating an immunosuppressive niche [2] [8]. Adenosine binds G-protein-coupled receptors A2AR (high affinity, Kd ~100 nM) and A2BR (low affinity, Kd ~15 μM) on immune cells:
Table 1: Adenosine Concentrations in Tumor Microenvironments
| Tumor Type | Adenosine Concentration (μM) | Key Immunosuppressive Effects |
|---|---|---|
| Colorectal carcinoma | 5.2 ± 0.8 | ↓ CD8+ T cell infiltration, ↑ Treg activity |
| Melanoma | 12.4 ± 2.1 | ↓ NK cell cytotoxicity, ↑ PD-1 expression |
| Pancreatic ductal adenocarcinoma | 18.3 ± 3.5 | ↑ Fibrosis, ↓ dendritic cell maturation |
Selective A2AR antagonists show incomplete reversal of adenosine-mediated immunosuppression due to compensatory A2BR signaling in hypoxic TMEs [4] [8]. Dual A2AR/A2BR blockade addresses this limitation:
The compound A2AR/A2BR antagonist 1 (AB928/etrumadenant) exemplifies this approach with balanced affinity (A2AR Kd = 1.4 nM; A2BR Kd = 2 nM) [9]. Preclinical data demonstrate its superior efficacy over selective agents:
Table 2: Pharmacological Profiles of Key Adenosine Receptor Antagonists
| Compound | A2AR Kd (nM) | A2BR Kd (nM) | Selectivity Profile |
|---|---|---|---|
| AB928 (Etrumadenant) | 1.4 | 2.0 | Dual A2AR/A2BR antagonist |
| CPI-444 | 5.1 | >10,000 | Selective A2AR antagonist |
| PBF-1129 | 8.3 | 1,200 | Selective A2BR antagonist |
The therapeutic targeting of adenosine receptors evolved through three phases:
Mechanistic expansion (2015–2018): Identification of CD73 as a prognostic biomarker (high expression correlated with 24-month shorter median survival in 31 cancers) accelerated drug development [2] [5]. SCH58261, a long-acting A2AR antagonist, demonstrated >50% reduction in melanoma metastases by enhancing NK cell function [4].
Dual-targeting era (2018–present): Domain Therapeutics and Merck KGaA advanced AB928 into clinical trials after their 2017 collaboration [1]. Key preclinical findings:
The evolution from selective to dual antagonists reflects the need to overcome compensatory pathways in adenosine-rich TMEs, positioning AB928 as a versatile combinatorial agent.
Table 3: Key Preclinical Milestones for A2AR/A2BR Antagonists
| Year | Development | Model System | Outcome |
|---|---|---|---|
| 2014 | A2AR−/− mice + anti-PD-1 | Murine melanoma | Complete tumor rejection in 60% of mice |
| 2016 | SCH58261 + anti-CTLA-4 | Metastatic breast cancer | ↓ Metastases by 82%, ↑ NK cell infiltration |
| 2019 | AB928 + anti-EpCAM CAR-T cells | Human pancreatic xenograft | ↑ CAR-T proliferation 3.2-fold vs. controls |
| 2021 | AB928 + chemotherapy (gemcitabine) | Murine colon carcinoma | Tumor growth inhibition: 70% vs. 40% (chemo alone) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1